molecular formula C9H8N4O3 B15056628 5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15056628
M. Wt: 220.18 g/mol
InChI Key: QXZBGFYAPFACIN-UHFFFAOYSA-N
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Description

5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group, a pyrimidinyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with pyrimidine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole-3-carbaldehyde
  • 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole

Uniqueness

Compared to similar compounds, 5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole and pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

5-methoxy-1-pyrimidin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H8N4O3/c1-16-7-5-6(8(14)15)12-13(7)9-10-3-2-4-11-9/h2-5H,1H3,(H,14,15)

InChI Key

QXZBGFYAPFACIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=NC=CC=N2)C(=O)O

Origin of Product

United States

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